molecular formula C11H8BrNO2 B13674816 Methyl 2-bromoquinoline-7-carboxylate

Methyl 2-bromoquinoline-7-carboxylate

Cat. No.: B13674816
M. Wt: 266.09 g/mol
InChI Key: QECWULNPJKPHOH-UHFFFAOYSA-N
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Description

Methyl 2-bromoquinoline-7-carboxylate is a halogenated quinoline derivative featuring a bromine atom at position 2 and a methyl ester group at position 7 of the quinoline scaffold. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for versatile functionalization. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group provides a handle for further hydrolysis or derivatization.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

methyl 2-bromoquinoline-7-carboxylate

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-3-2-7-4-5-10(12)13-9(7)6-8/h2-6H,1H3

InChI Key

QECWULNPJKPHOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 7-Bromoquinoline-2,4-Dicarboxylic Acid Intermediate

  • Reactants : 6-bromoisatin, 15% sodium hydroxide solution, pyruvic acid.
  • Conditions : Heat mixture at 100 °C for 3 hours.
  • Workup : Cool to 0 °C, dilute with water and concentrated hydrochloric acid, filter, wash, and dry.
  • Yield : Approximately 55.3%.

This step forms a brominated quinoline dicarboxylic acid intermediate, which is crucial for further functionalization.

Step 2: Conversion to 7-Bromoquinoline-4-Carboxylic Acid

  • Reactants : 7-bromoquinoline-2,4-dicarboxylic acid, nitrobenzene solvent.
  • Conditions : Heat to 200 °C, add the acid slowly, reflux at 210 °C for 45 minutes.
  • Workup : Cool, filter through celite, wash with diethyl ether, stir with sodium hydroxide solution, acidify with concentrated hydrochloric acid to precipitate the product.
  • Yield : Approximately 79.3%.

This step selectively removes one carboxyl group, yielding the monocarboxylic acid at the 4-position.

Step 3: Esterification to Methyl 7-Bromoquinoline-4-Carboxylate

  • Reactants : 7-bromoquinoline-4-carboxylic acid, methanol, thionyl chloride.
  • Conditions : Dissolve acid in methanol (incomplete dissolution), add thionyl chloride dropwise, reflux overnight, supplement thionyl chloride every 4 hours for two days.
  • Workup : Spin-dry, extract with ethyl acetate, wash with sodium bicarbonate solution, dry over anhydrous sodium sulfate, spin-dry.
  • Yield : Approximately 80.5%.

This step converts the acid to the methyl ester, forming the target compound methyl 7-bromoquinoline-4-carboxylate, which is structurally analogous to the target compound this compound with positional isomerism.

Step 4: Optional Functionalization (Amination)

  • Reactants : Methyl 7-bromoquinoline-4-carboxylate, cesium carbonate, Boc-protected amine, Xantphos, palladium acetate, 1,4-dioxane.
  • Conditions : Nitrogen atmosphere, reflux for 3 hours.
  • Workup : Cool, spin-dry, purify by solvent extraction.
  • Yield : Approximately 98%.

This step introduces amino substituents via palladium-catalyzed coupling, demonstrating the versatility of the methyl bromoquinoline ester intermediate for further derivatization.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reaction Type Reactants & Conditions Yield (%) Notes
1 Cyclization & carboxylation 6-bromoisatin + NaOH + pyruvic acid, 100 °C, 3h 55.3 Formation of 7-bromoquinoline-2,4-dicarboxylic acid
2 Decarboxylation Nitrobenzene, 200-210 °C, reflux 45 min 79.3 Conversion to 7-bromoquinoline-4-carboxylic acid
3 Esterification Methanol + thionyl chloride, reflux overnight 80.5 Methyl ester formation
4 Palladium-catalyzed amination Pd(OAc)2, Xantphos, cesium carbonate, reflux 98.0 Optional amination for derivative synthesis

Research Findings and Analysis

  • The multi-step synthetic route offers a high overall yield and uses relatively inexpensive and accessible starting materials such as 6-bromoisatin.
  • Thionyl chloride-mediated esterification in methanol is a reliable method for converting quinoline carboxylic acids to methyl esters, with careful addition and prolonged reflux enhancing yield.
  • The use of palladium-catalyzed cross-coupling reactions enables further functionalization, indicating the synthetic flexibility of the methyl bromoquinoline carboxylate scaffold.
  • The process avoids highly toxic reagents and is amenable to scale-up, according to patent literature, making it practical for industrial applications.
  • Although the exact positional isomer this compound is less frequently described explicitly, the synthetic principles and conditions for methyl 7-bromoquinoline-4-carboxylate are transferable with positional adjustments in starting materials and reaction conditions.

Additional Notes on Related Synthetic Approaches

  • Alternative methods reported in the literature for related quinoline derivatives involve lithiation followed by carboxylation with carbon dioxide gas, followed by esterification, as seen in other quinoline carboxylate syntheses.
  • Halogenation at the 2-position of quinoline rings can be achieved through electrophilic substitution or via palladium-catalyzed halogenation strategies, depending on the starting quinoline core.
  • Esterification can also be conducted via acid-catalyzed Fischer esterification or using other chlorinating agents, but thionyl chloride in methanol remains a preferred method due to high efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromoquinoline-7-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

Methyl 2-bromoquinoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-bromoquinoline-7-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it acts by inhibiting specific enzymes or receptors, leading to therapeutic effects. The quinoline ring system allows it to intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells . The bromine atom enhances its reactivity, allowing it to form covalent bonds with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility: Ethyl 3-amino-7-bromoquinoline-2-carboxylate’s amino group expands its utility in drug discovery, whereas this compound’s simpler structure may favor cost-effective synthesis .
  • Stability Considerations: Methyl esters (e.g., methyl palmitate, methyl isostearate) in natural products exhibit lower thermal stability compared to ethyl esters, a trend likely applicable to quinoline derivatives .

Q & A

Q. What are the key considerations for synthesizing Methyl 2-bromoquinoline-7-carboxylate in a laboratory setting?

The synthesis of brominated quinolines typically involves halogenation or cross-coupling reactions. For this compound, controlled reaction conditions (e.g., temperature, solvent polarity, and reaction time) are critical to minimize side reactions like over-bromination or ester hydrolysis. Polar aprotic solvents (e.g., DMF) and catalysts (e.g., Pd for Suzuki-Miyaura coupling) may enhance regioselectivity . Purification often requires column chromatography or recrystallization, with purity verified via HPLC .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR can confirm the bromine substitution pattern and ester functionality.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula.
  • X-ray Crystallography: Single-crystal analysis using programs like SHELXL provides unambiguous structural confirmation .
  • HPLC: Purity >95% is standard for research-grade compounds .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal: Halogenated waste must be segregated and processed by certified facilities .

Advanced Research Questions

Q. How does the bromine substituent at the 2-position influence the reactivity of this compound in cross-coupling reactions?

The bromine atom acts as a leaving group in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling C-C bond formation with boronic acids. Steric and electronic effects at the 2-position may reduce reactivity compared to para-substituted analogs, requiring optimized catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures . Kinetic studies comparing coupling rates with other bromoquinolines can clarify substituent effects .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Dose-Response Analysis: Establish EC50_{50}/IC50_{50} values across multiple assays (e.g., antimicrobial vs. cytotoxic activity).
  • Structural-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., ester vs. carboxylic acid groups) to isolate bioactive moieties .
  • Control Experiments: Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .

Q. How can computational modeling optimize the design of this compound derivatives for drug discovery?

  • Molecular Docking: Predict binding affinities to target proteins (e.g., kinase inhibitors) using software like AutoDock.
  • DFT Calculations: Analyze electronic properties (e.g., HOMO/LUMO energies) to guide functional group modifications .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetic liabilities (e.g., metabolic stability) early in development .

Q. What analytical methods are critical for tracking reaction intermediates in the synthesis of this compound derivatives?

  • Thin-Layer Chromatography (TLC): Monitor reaction progress in real time.
  • LC-MS: Identify intermediates via molecular ion peaks and fragmentation patterns.
  • In Situ IR Spectroscopy: Detect functional group transformations (e.g., ester hydrolysis) .

Methodological Recommendations

  • For Structural Elucidation: Combine X-ray crystallography (SHELXL ) with 1H^1H-NMR to resolve stereochemical ambiguities.
  • For Bioactivity Studies: Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement .
  • For Synthetic Optimization: Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading) .

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